N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine
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Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine typically involves the formation of the thiazole ring followed by the attachment of the glycylglycine moiety. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Thiazole derivatives are investigated for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is unique due to its specific structure, which combines a thiazole ring with a glycylglycine moiety.
Properties
Molecular Formula |
C15H15N3O4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O4S/c19-12(16-7-13(20)17-8-14(21)22)6-11-9-23-15(18-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
DYUCKXDXKWBHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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